molecular formula C23H19NO4 B2371816 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-75-5

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2371816
CAS No.: 929402-75-5
M. Wt: 373.408
InChI Key: BAOBPECATRKPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their high thermal stability, self-curing properties, and high glass transition temperatures. This particular compound is notable for its unique structure, which includes a furan ring, a chromene moiety, and an oxazine ring, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxazine ring can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves its interaction with various molecular targets. The presence of the furan ring, chromene moiety, and oxazine ring allows it to engage in multiple pathways, including:

Properties

IUPAC Name

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-15-21(16-6-3-2-4-7-16)22(25)18-9-10-20-19(23(18)28-15)13-24(14-27-20)12-17-8-5-11-26-17/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBPECATRKPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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